1-ethyl-4-phenyl-6-[4-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of pyrrolopyrimidines, which have diverse biological activities.
- It features a fused pyrrolo[3,4-d]pyrimidine ring system with an ethyl group, a phenyl group, and a trifluoromethyl-substituted phenyl group.
- Its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the construction of the pyrrolo[3,4-d]pyrimidine core followed by functionalization of the substituents.
Reaction Conditions: Specific reaction conditions depend on the synthetic strategy employed.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigations into its effects on cellular processes, receptors, and enzymes.
Medicine: Exploration of its pharmacological properties, including neuroprotection and anti-inflammatory effects.
Mechanism of Action
Neuroprotection: The compound may act through inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways.
Anti-Inflammatory: It likely modulates the NF-kB inflammatory pathway.
Molecular Targets: ATF4 and NF-kB proteins play key roles.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the trifluoromethyl group and the pyrrolo[3,4-d]pyrimidine scaffold.
Similar Compounds: While I don’t have a specific list, related compounds include other pyrrolopyrimidines and derivatives.
Properties
Molecular Formula |
C21H18F3N3O2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-ethyl-4-phenyl-6-[4-(trifluoromethyl)phenyl]-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C21H18F3N3O2/c1-2-26-16-12-27(15-10-8-14(9-11-15)21(22,23)24)19(28)17(16)18(25-20(26)29)13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H,25,29) |
InChI Key |
NBCRVAJTYWDNMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.